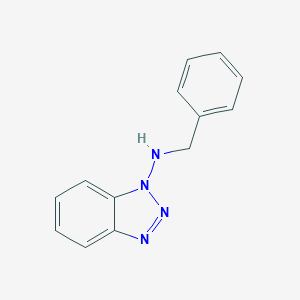

N-(A-METHYLBENZYL)-1-AMINOBENZOTRIAZOLE

Description

Overview of Benzotriazole (B28993) and Aminobenzotriazole Derivatives in Contemporary Organic Chemistry

Benzotriazole, a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a triazole ring, serves as a versatile and foundational scaffold in modern organic chemistry. gsconlinepress.comijpsr.com Its unique structure, possessing three nitrogen atoms, allows for diverse chemical modifications and interactions, such as hydrogen bonding and the formation of stable complexes. hilarispublisher.com This has led to the extensive development of benzotriazole derivatives with a wide array of applications, particularly within medicinal chemistry. gsconlinepress.comijpsr.comgsconlinepress.com These derivatives have been investigated for a broad spectrum of pharmacological activities. jocpr.com

The core benzotriazole structure acts as a privileged scaffold, meaning it can be modified with various functional groups to create libraries of compounds with different biological activities. gsconlinepress.com Among the most significant modifications is the introduction of an amino group, leading to aminobenzotriazoles. 1-Aminobenzotriazole (B112013) (ABT), first synthesized in 1960, has become a cornerstone of research, not for its direct therapeutic effect, but as a powerful chemical tool. nih.govrsc.org Its primary role in academic and industrial research is as a mechanism-based inactivator of cytochrome P450 (P450) enzymes, which are crucial in the metabolism of a vast number of compounds. nih.govnih.gov The study of aminobenzotriazole and its derivatives thus provides critical insights into enzyme function and drug metabolism pathways. nih.govcapes.gov.br

Historical Development of N-Substitution Strategies within Aminobenzotriazole Scaffolds

Following the discovery of 1-aminobenzotriazole (ABT) and its role as a broad-spectrum P450 inhibitor, the focus of subsequent research shifted towards creating more specific and potent analogues. nih.gov The initial synthesis of ABT could be achieved in four steps from o-nitroaniline or more directly via the amination of benzotriazole. rsc.org The key to ABT's inhibitory action is its oxidation by P450 enzymes, which leads to the formation of a highly reactive benzyne (B1209423) intermediate that irreversibly binds to the enzyme, inactivating it. nih.gov

The development of N-substitution strategies on the exocyclic amino group of the ABT scaffold represented a significant leap forward in this field. Researchers sought to modulate the compound's properties, such as lipophilicity and steric bulk, to achieve greater selectivity for specific P450 isozymes. This led to the synthesis of a series of N-aralkylated derivatives. nih.gov The introduction of substituents like a benzyl (B1604629) group to form N-benzyl-1-aminobenzotriazole (BBT), and subsequently an α-methylbenzyl group to create N-(α-methylbenzyl)-1-aminobenzotriazole, was a deliberate strategy to probe the active sites of different P450 enzymes. nih.govnih.gov These N-monoalkylated aminobenzotriazoles were found to be potent inactivators, often exhibiting greater isozyme selectivity and activity at lower concentrations than the parent ABT molecule. nih.gov This evolution from a general inhibitor to a family of selective probes allowed for more nuanced investigations into the function and contribution of individual P450 enzymes in specific metabolic pathways.

Significance and Research Trajectory of N-(α-Methylbenzyl)-1-Aminobenzotriazole within Chemical Sciences

N-(α-Methylbenzyl)-1-aminobenzotriazole has been established as a significant compound for the targeted study of cytochrome P450 enzymes due to its potency and isozyme selectivity as a mechanism-based inhibitor. nih.gov Research has demonstrated its effectiveness as a "suicide substrate" for P450s, particularly in pulmonary and hepatic microsomes. nih.gov Unlike the broader inhibitor 1-aminobenzotriazole, N-(α-methylbenzyl)-1-aminobenzotriazole and its analogues show a marked preference for inactivating specific P450 isozymes.

Detailed studies in guinea pig models have been particularly revealing. Both enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole were shown to inactivate hepatic CYP2B and CYP1A enzymes with only minor differences in enantiospecificity. nih.gov Further research comparing it with other N-aralkylated derivatives highlighted its pronounced selectivity for the P450IIB4 isozyme (the guinea pig ortholog of rabbit P-450IIB4). nih.gov For instance, at a concentration of 1 µM, N-(α-methylbenzyl)-1-aminobenzotriazole inactivated 95% of P-450IIB4-catalyzed activity while only minimally affecting the activity catalyzed by P-450IA1 and P-450IVB1. nih.gov This high degree of selectivity makes it an invaluable tool for researchers aiming to isolate and study the function of P-450IIB4 without significantly perturbing other P450-mediated pathways. The research trajectory for this compound has thus been focused on its use as a fine chemical probe to dissect the roles of individual P450 isozymes in toxicology and drug metabolism studies. nih.govnih.gov

Interactive Data Table: Isozyme Selectivity of N-(α-Methylbenzyl)-1-aminobenzotriazole

| Compound | Target Isozyme(s) | Observed Effect | Research Context | Reference |

| N-(α-Methylbenzyl)-1-aminobenzotriazole | P-450IIB4 | Potent and selective inactivation (95% at 1 µM) | Guinea pig pulmonary microsomes | nih.gov |

| N-(α-Methylbenzyl)-1-aminobenzotriazole | P-450IA1 | Low inactivation (~10% at 1 µM) | Guinea pig pulmonary microsomes | nih.gov |

| N-(α-Methylbenzyl)-1-aminobenzotriazole | P-450IVB1 | Low inactivation (~10% at 1 µM) | Guinea pig pulmonary microsomes | nih.gov |

| N-(α-Methylbenzyl)-1-aminobenzotriazole (both enantiomers) | CYP2B, CYP1A | Inactivation with small enantiospecificity differences | Guinea pig hepatic enzymes | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzylbenzotriazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-6-11(7-3-1)10-14-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBFBDRLXNOOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909303 | |

| Record name | N-Benzyl-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105026-59-3 | |

| Record name | N-Benzyl-1-aminobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N α Methylbenzyl 1 Aminobenzotriazole and Its Analogues

Established Synthetic Routes to 1-Aminobenzotriazole (B112013) Precursors

The foundation for synthesizing N-(α-Methylbenzyl)-1-aminobenzotriazole and its analogues lies in the efficient preparation of the 1-aminobenzotriazole precursor.

Classic Preparations of 1-Aminobenzotriazole

A common laboratory-scale synthesis involves the reaction of benzotriazole (B28993) with hydroxylamine-O-sulfonic acid in the presence of a base like potassium hydroxide (B78521) in an aqueous solution. chemicalbook.com The reaction is typically maintained at a temperature below 50°C, and after stirring for a couple of hours, the product precipitates and can be isolated by filtration. chemicalbook.com

Refinements in Synthetic Strategies for Key 1-Aminobenzotriazole Intermediates

Over the years, refinements to the classical methods have been developed to improve yield, purity, and safety. These refinements often focus on optimizing reaction conditions, such as solvent choice, temperature control, and the purification process. For instance, after the initial reaction, the resulting precipitate is often washed thoroughly with an organic solvent like ethyl acetate (B1210297) to remove impurities. chemicalbook.com The filtrate can then be concentrated and the crude product purified by silica (B1680970) gel chromatography to afford pure 1H-benzo[d] nih.govrsc.orgchemicalbook.comtriazol-1-amine. chemicalbook.com

These improved strategies are crucial for obtaining high-quality 1-aminobenzotriazole, which is essential for the subsequent N-alkylation steps to produce the target compound and its analogues.

N-Alkylation and N-Arylation Approaches for Benzyl (B1604629) Substitution

Once the 1-aminobenzotriazole core is synthesized, the next critical step is the introduction of the α-methylbenzyl group onto the exocyclic amino group.

Introduction of the α-Methylbenzyl Moiety onto the Aminobenzotriazole Core

The N-alkylation of 1-aminobenzotriazole with an appropriate α-methylbenzyl halide, such as α-methylbenzyl bromide or chloride, is the primary method for synthesizing N-(α-methylbenzyl)-1-aminobenzotriazole. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.

The resulting N-(α-methylbenzyl)-1-aminobenzotriazole is a valuable tool in biochemical research due to its potent and selective inhibition of certain cytochrome P450 enzymes. nih.govnih.gov

Stereoselective Synthesis and Enantiomeric Resolution of Chiral N-(α-Methylbenzyl)-1-Aminobenzotriazole

N-(α-Methylbenzyl)-1-aminobenzotriazole possesses a chiral center at the benzylic carbon, meaning it exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. nih.gov Therefore, methods for their stereoselective synthesis or the resolution of the racemic mixture are of great importance.

Stereoselective Synthesis: This approach aims to directly synthesize a single enantiomer. One strategy involves using a chiral auxiliary or a chiral catalyst during the N-alkylation step. While specific examples for N-(α-methylbenzyl)-1-aminobenzotriazole are not extensively detailed in the provided context, general methods for stereoselective synthesis often employ palladium-catalyzed reactions. nih.gov

Enantiomeric Resolution: This is a more common method for separating the enantiomers from a racemic mixture. wikipedia.org It typically involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole. wikipedia.org

Studies have shown that the enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole exhibit stereoselective inactivation of certain cytochrome P450 isozymes, highlighting the importance of obtaining enantiomerically pure compounds for detailed biological investigations. nih.gov

Principles of Green Chemistry in Aminobenzotriazole Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact and improve safety. While specific research on green chemistry applications for N-(α-methylbenzyl)-1-aminobenzotriazole synthesis is not explicitly detailed, general principles can be applied to optimize the existing routes.

Key areas for green chemistry improvements in the synthesis of aminobenzotriazoles include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or super-critical fluids. rsc.org For instance, tandem reactions for the synthesis of related 2-aminobenzothiazoles have been efficiently carried out in water. rsc.org

Catalysis: Employing catalytic methods to reduce waste and improve reaction efficiency. This includes the use of recyclable catalysts. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

The development of more sustainable synthetic methods for 1-aminobenzotriazole and its derivatives is an ongoing area of research, aiming to make the production of these important compounds more environmentally friendly. mdpi.comnih.gov

Functionalization Reactions of the Benzotriazole Ring System in Substituted Derivatives

The functionalization of the benzotriazole ring in N-(α-Methylbenzyl)-1-aminobenzotriazole and its analogues is an area that allows for the modulation of their physicochemical properties and biological activity. While modifications on the exocyclic amino group are more common, alterations to the benzotriazole ring itself are also tolerated for maintaining activity as cytochrome P450 inhibitors. nih.gov

For instance, replacement of the benzene (B151609) ring of 1-aminobenzotriazole with a naphthalene (B1677914) ring to form the corresponding naphthyl analogue results in a compound that interacts with cytochrome P450 in a similar manner to the parent compound. nih.gov This suggests that the core benzotriazole scaffold can be modified to influence properties like lipophilicity without abolishing its fundamental mechanism of action. Research in this area aims to enhance tissue selectivity and potency.

Derivatization Strategies for N-(α-Methylbenzyl)-1-Aminobenzotriazole Analogues

Derivatization of the exocyclic amino group of 1-aminobenzotriazole is a key strategy to create a diverse range of analogues with tailored properties. These modifications can significantly impact the potency and selectivity of these compounds as enzyme inhibitors.

The synthesis of N-acyl and N,N-diacetyl derivatives of 1-aminobenzotriazole represents a significant class of analogues. The N-monoacetyl and N,N-diacetyl derivatives of 1-ABT have been synthesized and studied. nih.gov These compounds have been shown to cause a loss of P450 content in a manner dependent on NADPH, indicating they act as mechanism-based inhibitors. nih.gov The major metabolite of 1-ABT found in rat plasma is the N-acetyl derivative, highlighting the biological relevance of this functionalization. nih.govnih.gov The N-acetylation is catalyzed by N-acetyltransferases (NATs), and 1-ABT itself has been shown to be both a substrate and an inhibitor of these enzymes. nih.gov

The synthesis of these derivatives typically involves the reaction of 1-aminobenzotriazole with an appropriate acylating agent, such as an acyl chloride or acetic anhydride, under suitable conditions.

A systematic exploration of substituents on both the aromatic ring and the exocyclic nitrogen has been a fruitful area of research for developing more potent and selective cytochrome P450 inhibitors. The introduction of larger, more lipophilic substituents on the exocyclic nitrogen, such as the benzyl and α-methylbenzyl groups, has been shown to yield compounds that are active at lower concentrations than the parent 1-aminobenzotriazole. nih.gov

Both enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole have been found to inactivate guinea pig hepatic CYP2B and CYP1A enzymes with minor differences in enantiospecificity. nih.gov The N-benzyl and N-(α-methylbenzyl) analogues have demonstrated greater isoform and tissue selectivity compared to 1-ABT. nih.govnih.gov For example, N-(α-methylbenzyl)-1-aminobenzotriazole has been shown to selectively inhibit dog CYP2B11 over CYP3A12. nih.gov

The increased lipophilicity of these N-substituted analogues is thought to contribute to their enhanced potency and altered selectivity profiles. The table below summarizes the inhibitory effects of some N-substituted 1-aminobenzotriazole analogues.

| Compound | Substituent on Exocyclic Nitrogen | Observed Effect | Reference |

| 1-Aminobenzotriazole | -H | Pan-specific P450 inhibitor | nih.gov |

| N-Benzyl-1-aminobenzotriazole | -CH₂-Ph | More potent inhibitor than 1-ABT | nih.gov |

| N-(α-Methylbenzyl)-1-aminobenzotriazole | -CH(CH₃)-Ph | Selective P450 inhibitor | nih.govnih.gov |

| N-Acetyl-1-aminobenzotriazole | -C(O)CH₃ | NADPH-dependent P450 inactivation | nih.gov |

| N,N-Diacetyl-1-aminobenzotriazole | -C(O)CH₃, -C(O)CH₃ | NADPH-dependent P450 inactivation | nih.gov |

This systematic approach to modifying the chemical structure of N-(α-Methylbenzyl)-1-aminobenzotriazole and its analogues continues to be a valuable strategy in the development of specific probes for studying cytochrome P450 enzymology.

Mechanistic Investigations of N α Methylbenzyl 1 Aminobenzotriazole Reactivity

The Role of N-(α-Methylbenzyl)-1-Aminobenzotriazole as a Mechanism-Based Inactivator

N-(α-Methylbenzyl)-1-aminobenzotriazole is recognized as a mechanism-based inactivator of cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in the metabolism of a wide array of compounds. This inactivation is a time-dependent and irreversible process that requires catalytic conversion of the inactivator by the target enzyme.

Inactivation Mechanisms of Cytochrome P450 Enzymes by N-(α-Methylbenzyl)-1-Aminobenzotriazole

The primary mechanism by which N-(α-Methylbenzyl)-1-aminobenzotriazole and its parent compound, 1-aminobenzotriazole (B112013) (1-ABT), inactivate CYP enzymes involves the enzymatic oxidation of the aminobenzotriazole moiety. nih.gov This process is believed to generate a highly reactive benzyne (B1209423) intermediate within the enzyme's active site. nih.govresearchgate.net The formation of benzyne is a result of a sequence of oxidation steps catalyzed by the P450 enzyme. nih.gov Once formed, the electrophilic benzyne can covalently bind to nucleophilic residues in the enzyme's active site or, more commonly, to the prosthetic heme group, leading to the irreversible inactivation of the enzyme. nih.gov

The inactivation process is characterized by its dependency on NADPH, a required cofactor for CYP catalytic activity, and can be inhibited by carbon monoxide, which competes with oxygen for binding to the heme iron. nih.gov This catalytic self-destruction is a hallmark of mechanism-based inactivators. The inactivation of guinea pig lung and liver CYP1A1, CYP2B4, and CYP4B1 by N-(α-methylbenzyl)-1-aminobenzotriazole has been demonstrated through the reduction in specific enzyme activities. nih.gov

Enantiospecificity in Enzyme Inactivation by N-(α-Methylbenzyl)-1-Aminobenzotriazole

The presence of a chiral center in N-(α-Methylbenzyl)-1-aminobenzotriazole introduces the element of stereoselectivity in its interaction with CYP enzymes. Both the (R)- and (S)-enantiomers of N-(α-Methylbenzyl)-1-aminobenzotriazole have been shown to inactivate guinea pig hepatic CYP2B and CYP1A enzymes. nih.govresearchgate.net However, studies have revealed small but discernible differences in the enantiospecificity of this inactivation. nih.govresearchgate.net

This enantiospecificity suggests that the precise orientation of the inactivator within the enzyme's active site influences the efficiency of the inactivation process. The differential fit of the enantiomers can affect the proximity of the generated benzyne intermediate to the heme or critical amino acid residues, thereby modulating the rate and extent of inactivation.

Comparative Mechanistic Analysis with N-Benzyl-1-Aminobenzotriazole Analogues

Comparative studies with analogues such as N-benzyl-1-aminobenzotriazole provide valuable insights into the structure-activity relationships of these inactivators. N-benzyl-1-aminobenzotriazole, a closely related analogue, also functions as a mechanism-based inactivator of CYP enzymes through a benzyne-mediated mechanism. nih.gov

Key findings from comparative analyses include:

Lipophilicity and Potency: N-substituted analogues like N-benzyl-1-aminobenzotriazole are generally more lipophilic and often exhibit greater potency, inactivating enzymes at lower concentrations than the parent compound, 1-ABT. nih.gov

Inactivation Profile: In uninduced and phenobarbital-induced guinea pigs, the order of inactivation for both N-benzyl and N-(α-methylbenzyl) analogues was found to be CYP2B1 > CYP1A1 >> CYP4B1. nih.govresearchgate.net

Tissue and Isoform Selectivity: The α-methyl substitution in N-(α-Methylbenzyl)-1-aminobenzotriazole can lead to altered tissue and isoform selectivity compared to N-benzyl-1-aminobenzotriazole. For instance, in β-naphthoflavone induced animals, the α-methyl derivative inhibited lung CYP2B4, while even at much higher concentrations, it did not affect CYP4B1 and CYP1A1. researchgate.net

Table 1: Comparative Inactivation of Guinea Pig Cytochrome P450 Isozymes

| Compound | Tissue | Pre-treatment | Order of Inactivation |

| N-Benzyl-1-aminobenzotriazole | Liver, Lung | Uninduced, Phenobarbital | CYP2B1 > CYP1A1 >> CYP4B1 |

| N-(α-Methylbenzyl)-1-aminobenzotriazole | Liver, Lung | Uninduced, Phenobarbital | CYP2B1 > CYP1A1 >> CYP4B1 |

| N-(α-Methylbenzyl)-1-aminobenzotriazole | Lung | β-Naphthoflavone | Inhibited CYP2B4; No inhibition of CYP4B1 and CYP1A1 |

Reactive Intermediates and Proposed Reaction Pathways

The central feature of the mechanism of action of aminobenzotriazole derivatives is the generation of a highly reactive benzyne intermediate.

Benzyne Generation from Aminobenzotriazole Derivatives via Oxidation

The formation of benzyne from 1-aminobenzotriazole derivatives is initiated by enzymatic oxidation. nih.gov Chemical oxidation of 1-aminobenzotriazole using agents like lead tetra-acetate has been shown to produce benzyne in high yields. rsc.org In the biological context of CYP-mediated metabolism, two primary pathways for benzyne generation from 1-ABT have been proposed:

Sequential Hydrogen Abstraction: This pathway, favored by computational studies, involves two sequential hydrogen abstractions from the exocyclic amino group by the activated iron-oxo species of the cytochrome P450. nih.govresearchgate.net

N-Hydroxylation followed by Dehydration: An alternative mechanism involves initial N-hydroxylation, followed by dehydration and fragmentation to yield benzyne. nih.govresearchgate.net

For N-monoalkylated derivatives like N-(α-Methylbenzyl)-1-aminobenzotriazole, the mechanism is thought to proceed through a similar oxidative process, ultimately leading to the extrusion of nitrogen gas and the formation of the benzyne intermediate. nih.gov

Intramolecular and Intermolecular Trapping Reactions of Benzyne Intermediates

Once generated within the confines of the enzyme's active site, the highly electrophilic benzyne intermediate can undergo several reactions.

Intramolecular Trapping: The primary event leading to enzyme inactivation is the intramolecular trapping of benzyne by the enzyme itself. This involves the covalent adduction of benzyne to the porphyrin ring of the heme prosthetic group, forming a stable, catalytically inactive complex. nih.gov Benzyne can also potentially react with nucleophilic amino acid residues in the active site.

Intermolecular Trapping: If the benzyne intermediate escapes the active site, it can be trapped by other molecules. In experimental settings, this can be demonstrated by the addition of external trapping agents. For instance, in the presence of tetraphenylcyclopentadienone, the benzyne generated from 1-ABT oxidation is trapped to form 1,2,3,4-tetraphenylnaphthalene. nih.govresearchgate.net This serves as chemical evidence for the formation of benzyne.

The balance between intramolecular and intermolecular trapping dictates the efficiency of enzyme inactivation versus the formation of diffusible metabolites.

Denitrogenative Cyclization Processes Involving Benzotriazoles

The reactivity of 1-aminobenzotriazole and its derivatives, such as N-(α-methylbenzyl)-1-aminobenzotriazole, is characterized by their propensity to undergo denitrogenative cyclization. This process is initiated by oxidation, which can be achieved chemically or enzymatically. For instance, the oxidation of 1-aminobenzotriazole with lead tetra-acetate results in the nearly quantitative formation of benzyne, accompanied by the release of nitrogen gas. rsc.org In a biological context, cytochrome P450 enzymes catalyze this oxidation. nih.gov

The accepted mechanism for this transformation involves the generation of a highly reactive benzyne intermediate through the loss of a nitrogen molecule (N₂) from the triazole ring. rsc.orgnih.gov This denitrogenation can be facilitated by transition metal catalysis, photolysis, or free-radical mediated reactions. nih.gov These processes typically commence with the ring-opening of the benzotriazole (B28993) structure, followed by the extrusion of N₂ and subsequent diverse chemical transformations. nih.gov The formation of benzyne from 1-aminobenzotriazole derivatives is a key step in their mechanism of action as enzyme inactivators. nih.govnih.gov Two primary pathways have been proposed for the cytochrome P450-catalyzed oxidation of 1-aminobenzotriazole to benzyne: initial N-hydroxylation followed by dehydration and fragmentation, or sequential hydrogen abstractions from the exocyclic nitrogen followed by fragmentation. nih.govresearchgate.net Computational studies suggest the two-hydrogen abstraction model is more favorable. researchgate.net The generation of benzyne within the active site of an enzyme leads to rapid, localized reactions. nih.gov

Modes of Enzyme Inactivation and Covalent Adduct Formation

N-(α-Methylbenzyl)-1-aminobenzotriazole is a mechanism-based inactivator of cytochrome P450 (CYP) enzymes. nih.gov Its inhibitory action stems from its metabolic activation within the enzyme's active site to a reactive species that covalently modifies the enzyme, leading to irreversible inactivation. Both enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole have been shown to inactivate guinea pig hepatic CYP2B and CYP1A enzymes, exhibiting slight differences in enantiospecificity. nih.gov

A primary mechanism of cytochrome P450 inactivation by 1-aminobenzotriazole and its N-substituted derivatives is the formation of covalent adducts with the prosthetic heme group. nih.gov The metabolic activation of these compounds generates benzyne within the active site of the enzyme. nih.gov This highly reactive intermediate then attacks the heme porphyrin ring, leading to the formation of a stable, covalently bound adduct. nih.govmedchemexpress.com

For the N-benzyl derivative of 1-aminobenzotriazole, a close structural analog, it has been demonstrated that its administration to phenobarbital-pretreated rats results in the formation of a hepatic pigment similar to that produced by 1-aminobenzotriazole itself. nih.gov This observation strongly indicates that inactivation by N-substituted derivatives like N-(α-methylbenzyl)-1-aminobenzotriazole proceeds through the formation of benzyne, which subsequently alkylates or, more accurately, arylates the heme. nih.gov This process results in the destruction of the cytochrome P450 chromophore and the accumulation of a novel porphyrin. nih.gov

In addition to heme adduction, evidence suggests that reactive metabolites of N-substituted 1-aminobenzotriazoles can also covalently modify the apoprotein of cytochrome P450 enzymes. nih.govnih.gov Studies with the N-benzyl analog, N-benzyl-1-aminobenzotriazole (BBT), have shown that its metabolism by CYP2B1 leads to the incorporation of a radiolabel into the apoprotein. nih.gov The stoichiometry of this covalent binding was found to be approximately 0.4 moles of metabolite per mole of protein. nih.gov

This apoprotein modification is considered an important mechanism of P450 inactivation. nih.gov The inhibition of certain CYP isoforms by substituted 1-aminobenzotriazole analogues does not always parallel the loss of P450 content, suggesting that mechanisms other than heme alkylation, such as apoprotein modification, are involved. nih.gov The metabolism of BBT produces several reactive species, indicating that the apoprotein could be labeled by more than one metabolite. nih.govnih.gov The formation of these reactive intermediates can lead to the covalent modification of nucleophilic amino acid residues on the protein. semanticscholar.org

Table 1: Covalent Binding of N-benzyl-1-aminobenzotriazole (BBT) Metabolites to Microsomal Proteins

| Labeled Compound | Microsomal Source | Covalent Binding (nmol/mg protein) | Covalent Binding (nmol/nmol P450) |

|---|---|---|---|

| [¹⁴C]ABT | Hepatic (PB-induced) | 0.3-0.8 | - |

| [¹⁴C]-2,3-BBT | Hepatic (PB-induced) | 1.0 | ~1:1 ratio with [¹⁴C]-7-BBT |

| [¹⁴C]-7-BBT | Hepatic (PB-induced) | 1.0 | ~1:1 ratio with [¹⁴C]-2,3-BBT |

| [¹⁴C]-2,3-BBT | Pulmonary | - | 2.9 |

| [¹⁴C]-7-BBT | Pulmonary | - | 1.0 |

Data derived from studies on N-benzyl-1-aminobenzotriazole, a close analog of N-(α-Methylbenzyl)-1-aminobenzotriazole. nih.gov

The inactivation of cytochrome P450 by N-(α-Methylbenzyl)-1-aminobenzotriazole involves the formation of a highly reactive benzyne intermediate, which subsequently reacts with the enzyme. While the term "alkylation" is sometimes used to describe the modification of the heme, the reaction is more precisely an "arylation," as it involves the addition of an aryl group (benzyne). nih.govmedchemexpress.com The resulting structure is an N,N'-bridged benzyne-protoporphyrin IX adduct. medchemexpress.com

This arylation of the heme is a form of mechanism-based inactivation, where the enzyme catalyzes the formation of the species that inactivates it. nih.gov The benzyne, generated in situ, reacts with the nucleophilic nitrogen atoms of the porphyrin ring of the heme prosthetic group before it can diffuse out of the active site. nih.gov This covalent modification leads to an irreversible loss of enzyme activity. nih.gov In some instances, covalent modification can also occur on the apoprotein, where reactive metabolites alkylate or arylate nucleophilic amino acid residues. nih.govnih.gov

General Reactivity of Benzotriazole Derivatives in Diverse Organic Transformations

Benzotriazole and its derivatives are versatile reagents in organic synthesis due to the unique properties of the benzotriazole moiety. nih.govlupinepublishers.com

A key feature of the benzotriazole ring is its ability to function as an effective leaving group in a variety of chemical reactions. nih.govlupinepublishers.com This property makes benzotriazole derivatives valuable synthetic auxiliaries. lupinepublishers.com The benzotriazole group can be readily introduced into a molecule and subsequently displaced by a nucleophile. nih.gov This utility is exploited in numerous transformations, including acylation, aroylation, and substitution reactions. lupinepublishers.com The stability of N-acylbenzotriazoles, for example, makes them excellent acylating agents. lupinepublishers.com The benzotriazole moiety's capacity to act as a leaving group has also been harnessed in the synthesis of various heterocyclic compounds and in macrocyclization reactions. nih.govlupinepublishers.com Polymer-supported benzotriazoles have been developed to facilitate their use as leaving groups in combinatorial chemistry. nih.gov

Electron Donor and Acceptor Characteristics

The reactivity of N-(α-Methylbenzyl)-1-aminobenzotriazole is fundamentally linked to its behavior as an electron donor, particularly in the context of its interaction with cytochrome P450 (CYP) enzymes. The initial and critical step in its mechanism-based inactivation of these enzymes is the abstraction of an electron from the exocyclic nitrogen atom. nih.gov This process highlights the compound's capacity to donate an electron, a characteristic that is central to its biological activity as a CYP inactivator.

The interaction with the active site of CYP enzymes facilitates this electron transfer. The catalytic cycle of cytochrome P450 involves a highly reactive iron-oxo species that is a potent oxidizing agent. N-(α-Methylbenzyl)-1-aminobenzotriazole, upon binding to the active site of a susceptible CYP isoform, positions its exocyclic amino group in proximity to this oxidizing center. The enzyme then abstracts a single electron from the nitrogen, initiating a cascade of events that leads to the enzyme's inactivation.

While the compound acts as an electron donor in its interaction with the primary oxidizing species of the CYP cycle, the resulting reactive intermediates can subsequently interact with various cellular components. However, the defining characteristic in the initiation of its reactivity is its ability to serve as an electron donor.

The N-substituents on the aminobenzotriazole core, such as the α-methylbenzyl group, modulate the lipophilicity and steric properties of the molecule, influencing its binding affinity and orientation within the active sites of different CYP isoforms. nih.gov This, in turn, affects the efficiency of the initial electron transfer and contributes to the observed isoform selectivity of its inhibitory action. For instance, both enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole have been shown to inactivate guinea pig hepatic CYP2B and CYP1A enzymes, albeit with minor differences in enantiospecificity. nih.gov

The table below summarizes the key aspects of the electron donor characteristics of N-(α-Methylbenzyl)-1-aminobenzotriazole in the context of its interaction with cytochrome P450 enzymes.

| Property | Description |

| Primary Electronic Role | Electron Donor |

| Electron Source | The lone pair of electrons on the exocyclic nitrogen atom of the aminobenzotriazole moiety. |

| Electron Acceptor | The activated iron-oxo species within the active site of cytochrome P450 enzymes. |

| Initiating Step | Single electron transfer (SET) from the exocyclic nitrogen to the CYP catalytic center. |

| Influence of Substituents | The α-methylbenzyl group influences the binding affinity and orientation within the enzyme's active site, thereby modulating the efficiency of the electron transfer and contributing to isoform-selective inhibition. nih.gov |

Generation of Radical and Carbanion Precursors

The oxidation of N-(α-Methylbenzyl)-1-aminobenzotriazole by cytochrome P450 enzymes is a process that generates highly reactive intermediates, which are the ultimate species responsible for the inactivation of the enzyme. The generation of these precursors begins with the initial one-electron oxidation of the exocyclic nitrogen atom, as described in the preceding section.

This single electron transfer results in the formation of a nitrogen-centered radical cation. This radical species is the initial precursor in a sequence of reactions that culminates in the formation of benzyne, a highly reactive and unstable molecule. The proposed mechanism for the formation of benzyne from N-substituted 1-aminobenzotriazoles involves the following steps:

Formation of the Radical Cation : The compound donates an electron to the activated CYP enzyme, forming an aminium radical cation.

Deprotonation : The radical cation can then lose a proton from the nitrogen atom, yielding a neutral nitrogen-centered radical.

Fragmentation : This radical intermediate is unstable and undergoes fragmentation, leading to the loss of a molecule of nitrogen (N₂) and the formation of a phenyl radical. The α-methylbenzyl group is also cleaved during this process.

Benzyne Formation : The phenyl radical can then undergo further transformation to form the highly strained and reactive benzyne intermediate within the enzyme's active site.

It is this benzyne molecule that is widely accepted to be the primary agent of CYP inactivation. Benzyne is a potent electrophile and can react with nucleophilic residues in the enzyme's active site, including the heme prosthetic group, leading to covalent modification and irreversible inactivation of the enzyme. nih.gov

While the formation of a radical cation is a key step, the direct involvement of carbanion precursors in the primary mechanism of action of N-(α-Methylbenzyl)-1-aminobenzotriazole is less evident from the available literature. The reactivity is predominantly channeled through the radical and subsequent benzyne pathway.

The table below outlines the proposed sequence of events leading to the generation of reactive precursors from N-(α-Methylbenzyl)-1-aminobenzotriazole.

| Step | Intermediate/Precursor Generated | Description |

| 1 | Nitrogen-centered radical cation | Formed upon single electron transfer from the exocyclic nitrogen of N-(α-Methylbenzyl)-1-aminobenzotriazole to the cytochrome P450 catalytic intermediate. |

| 2 | Neutral nitrogen-centered radical | Potentially formed following deprotonation of the initial radical cation. |

| 3 | Benzyne | A highly reactive, neutral intermediate formed through the fragmentation of the preceding radical species, involving the loss of molecular nitrogen and the α-methylbenzyl group. This is the key inactivating species. nih.gov |

The generation of these reactive species underscores the classification of N-(α-Methylbenzyl)-1-aminobenzotriazole as a mechanism-based or "suicide" inhibitor, as it is transformed by its target enzyme into a species that ultimately leads to the enzyme's own destruction.

In-Depth Analysis of N-(α-Methylbenzyl)-1-aminobenzotriazole Unfeasible Due to Lack of Specific Research Data

A comprehensive scientific article focusing on the chemical compound N-(α-Methylbenzyl)-1-aminobenzotriazole, as outlined in the provided structure, cannot be generated at this time due to a significant lack of specific, publicly available research data for this particular molecule. While extensive searches were conducted to gather information on its spectroscopic and computational characteristics, the scientific literature does not appear to contain the detailed experimental data or theoretical calculations necessary to fulfill the request.

General information on the analytical techniques specified in the outline—Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations—is widely available. Furthermore, data exists for the parent compound, 1-aminobenzotriazole, and for structurally related molecules. For instance, studies on 1-aminobenzotriazole and other benzotriazole derivatives provide insights into their roles as cytochrome P450 inhibitors and their behavior in surface adsorption studies, often employing XPS. acs.orgresearchgate.netibm.comresearchgate.netnih.govnih.govmdpi.comnih.gov Similarly, 1H NMR spectra for 1-aminobenzotriazole and related amines are accessible. chemicalbook.comchemicalbook.com

However, the core of the requested article hinges on specific findings for N-(α-Methylbenzyl)-1-aminobenzotriazole. This includes its conformational composition in solution as determined by NMR, its surface adsorption properties via XPS, its electronic structure and reactivity from DFT calculations, and its intermolecular interactions through MD simulations. This detailed, compound-specific information is not present in the currently accessible scientific literature. The existing mentions of N-(α-Methylbenzyl)-1-aminobenzotriazole are primarily in the context of its inhibitory effects on cytochrome P450 enzymes, without delving into the specific structural and computational analyses required for this article. nih.govnih.govnih.gov

Without the foundational experimental data and computational results, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and informative detail. The creation of data tables and in-depth discussion of research findings, as stipulated, is therefore not possible.

Should information on a more thoroughly researched benzotriazole derivative be of interest, or a general overview of the advanced spectroscopic and computational techniques mentioned, such an article could be produced. However, a scientifically rigorous and detailed article focusing solely on N-(α-Methylbenzyl)-1-aminobenzotriazole is not feasible with the current state of available research.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Conformational Analysis

Molecular Modeling and Docking Studies in Enzyme-Inhibitor Systems

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a ligand, such as N-(α-methylbenzyl)-1-aminobenzotriazole, and its target enzyme at the molecular level. Although specific docking studies for this compound are not extensively documented, insights can be drawn from research on analogous inhibitors.

Detailed computational models elucidating the specific binding orientation of N-(α-methylbenzyl)-1-aminobenzotriazole within the active sites of various cytochrome P450 enzymes are not prominently featured in current literature. However, based on its known inhibitory activity, a general model can be proposed. The inactivation of CYP enzymes by N-substituted 1-aminobenzotriazole (B112013) derivatives is understood to proceed through the metabolic activation of the inhibitor by the enzyme itself. This process is believed to culminate in the formation of a highly reactive benzyne (B1209423) intermediate within the enzyme's active site.

The presence of the α-methylbenzyl group is critical for the molecule's isoform selectivity. It is hypothesized that the size, shape, and chirality of this substituent influence the inhibitor's ability to fit within the active site of specific CYP isoforms. For instance, N-(α-methylbenzyl)-1-aminobenzotriazole has demonstrated selective inhibition of dog CYP2B11 over CYP3A12. nih.gov This selectivity suggests that the active site of CYP2B11 can better accommodate the steric bulk of the α-methylbenzyl group compared to CYP3A12.

Both enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole have been shown to inactivate guinea pig hepatic CYP2B and CYP1A enzymes, with only minor differences in their enantiospecificity. nih.gov This indicates that the chiral center at the α-carbon of the benzyl (B1604629) group may not play a major role in the initial binding orientation for these particular isoforms, or that both enantiomers can adopt a conformation that allows for effective inactivation.

A comparative study on the inactivation of guinea pig lung and liver CYP1A1, CYP2B4, and CYP4B1 by N-(α-methylbenzyl)-1-aminobenzotriazole and its N-benzyl analogue revealed differences in their inhibitory profiles, further underscoring the role of the N-substituent in directing isoform specificity. nih.gov

The structure-activity relationship (SAR) of N-substituted 1-aminobenzotriazole derivatives has been explored primarily through experimental studies comparing the inhibitory potency and selectivity of various analogues. These studies provide valuable data that can inform future computational SAR models.

The primary structural features influencing the activity of N-(α-methylbenzyl)-1-aminobenzotriazole as a CYP inhibitor are:

The 1-aminobenzotriazole core: This moiety is essential for the mechanism-based inactivation, as it is the precursor to the reactive benzyne intermediate.

The N-α-methylbenzyl substituent: This group significantly influences the compound's lipophilicity and steric properties, which in turn affect its affinity and selectivity for different CYP isoforms.

Experimental data indicates that N-alkylation of 1-aminobenzotriazole generally increases its potency as a CYP inhibitor. nih.gov The introduction of the α-methyl group in N-(α-methylbenzyl)-1-aminobenzotriazole, when compared to the N-benzyl analogue, can further refine the isoform selectivity. For example, in β-naphthoflavone induced animals, the α-methyl derivative was found to inhibit lung CYP2B4, while having no effect on CYP4B1 and CYP1A1 even at much higher concentrations. nih.gov This highlights the subtle but significant impact of the methyl group on the interaction with specific enzyme active sites.

The following table summarizes the observed inhibitory effects of N-(α-methylbenzyl)-1-aminobenzotriazole on various CYP isoforms based on experimental findings.

| Enzyme Family | Specific Isoform(s) | Observed Effect | Reference |

| CYP1A | CYP1A (guinea pig hepatic) | Inactivation | nih.gov |

| CYP2B | CYP2B (guinea pig hepatic) | Inactivation | nih.gov |

| CYP2B | CYP2B11 (dog) | Selective Inhibition | nih.gov |

| CYP3A | CYP3A12 (dog) | Weaker Inhibition | nih.gov |

| CYP1A, 2B, 4B | CYP1A1, CYP2B4, CYP4B1 (guinea pig lung and liver) | Differential Inactivation | nih.gov |

Integration of Experimental and Theoretical Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the inhibitory mechanism of N-(α-methylbenzyl)-1-aminobenzotriazole requires the integration of experimental observations with theoretical and computational data. While specific integrated studies for this compound are lacking, a general mechanistic framework can be constructed based on available information for related compounds.

The proposed mechanism of inactivation by N-substituted 1-aminobenzotriazoles involves the following key steps:

Binding: The inhibitor binds to the active site of a CYP enzyme. The specificity of this binding is influenced by the nature of the N-substituent.

Metabolic Activation: The CYP enzyme catalyzes the oxidation of the inhibitor. For N-alkylated 1-aminobenzotriazoles, it is proposed that benzyne formation is initiated by electron abstraction from the nitrogen atom. nih.gov

Benzyne Formation: The oxidized intermediate undergoes a series of reactions leading to the formation of a highly reactive benzyne molecule within the confines of the enzyme's active site.

Covalent Modification: The benzyne intermediate then covalently binds to a component of the enzyme, typically the heme prosthetic group, leading to irreversible inactivation of the enzyme.

Experimental evidence supporting this mechanism for N-substituted 1-aminobenzotriazoles includes the observation of a hepatic pigment similar to that formed with the parent compound, 1-ABT, which is indicative of heme adduct formation. nih.gov

While density functional theory (DFT) computational studies have been performed on the parent 1-aminobenzotriazole and its N-benzyl derivative to investigate the energetics of benzyne formation, similar detailed theoretical studies on N-(α-methylbenzyl)-1-aminobenzotriazole are not yet available. Such studies would be invaluable for providing a more detailed picture of the reaction mechanism, including the transition state energies and the precise role of the α-methyl group in influencing the reaction pathway and selectivity. The integration of such theoretical data with existing and future experimental findings would provide a more complete and predictive model of the enzyme-inhibitor interactions for this class of compounds.

Applications of N α Methylbenzyl 1 Aminobenzotriazole in Specialized Chemical Fields

Utilization in Advanced Organic Synthesis Methodologies

The benzotriazole (B28993) group is a well-established auxiliary in organic synthesis, prized for its ability to act as a good leaving group and to activate adjacent positions for chemical modification. N-(α-Methylbenzyl)-1-aminobenzotriazole, incorporating both the benzotriazole unit and a chiral α-methylbenzyl group, presents unique opportunities in stereoselective synthesis and the construction of complex molecular architectures.

Benzotriazole-Mediated Heterocycle Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. Benzotriazole and its derivatives have emerged as powerful reagents in the construction of a wide array of nitrogen-containing heterocycles. The general strategy involves the use of benzotriazole as a synthetic auxiliary that can be readily introduced and subsequently displaced by a variety of nucleophiles, facilitating the formation of new carbon-heteroatom bonds.

While direct and extensive research specifically detailing the use of N-(α-methylbenzyl)-1-aminobenzotriazole in heterocycle synthesis is not widely published, the established reactivity of N-substituted benzotriazoles provides a strong basis for its potential applications. For instance, N-substituted 1-(aminomethyl)benzotriazoles are known to react with various electrophiles to generate intermediates for the synthesis of more complex molecules. It is conceivable that N-(α-methylbenzyl)-1-aminobenzotriazole could be employed in similar synthetic routes, with the chiral α-methylbenzyl group offering potential for asymmetric induction in the synthesis of chiral heterocycles.

The general mechanism for benzotriazole-mediated heterocycle synthesis often involves the initial formation of an N-substituted benzotriazole derivative, which then undergoes reaction with a suitable partner to form the heterocyclic ring, with the benzotriazole moiety being expelled. The versatility of this methodology allows for the synthesis of diverse heterocyclic systems.

Applications in Peptide Chemistry and Peptidomimetic Construct Formation

Peptide chemistry often requires the use of coupling reagents to facilitate the formation of amide bonds between amino acids with high efficiency and minimal racemization. While common coupling reagents are widely used, there is continuous research into new agents with improved performance.

Currently, there is a lack of specific research in the public domain detailing the application of N-(α-methylbenzyl)-1-aminobenzotriazole as a coupling reagent in peptide synthesis or in the formation of peptidomimetic constructs. However, the structural features of the molecule, particularly the benzotriazole group, are present in some known coupling reagents. For example, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a widely used peptide coupling reagent. It is plausible that derivatives of 1-aminobenzotriazole (B112013) could be investigated for similar activities.

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The synthesis of peptidomimetics often involves the introduction of non-natural amino acids or modified peptide backbones. The chiral nature of N-(α-methylbenzyl)-1-aminobenzotriazole could potentially be exploited in the synthesis of chiral building blocks for peptidomimetic constructs, although specific examples are not currently documented in the literature.

Role as Reagents in Selective Acylation Reactions

Selective acylation is a fundamental transformation in organic synthesis, allowing for the introduction of acyl groups to specific positions in a molecule. Reagents that can facilitate this transformation with high selectivity are of great value.

There is limited specific information available regarding the use of N-(α-methylbenzyl)-1-aminobenzotriazole as a reagent in selective acylation reactions. However, N-acylbenzotriazoles are well-known as stable and effective acylating agents. These compounds can be prepared from carboxylic acids and benzotriazole and subsequently react with a variety of nucleophiles, such as amines and alcohols, to afford the corresponding acylated products.

Given this precedent, it is reasonable to hypothesize that N-(α-methylbenzyl)-1-aminobenzotriazole could be utilized to prepare N-acyl derivatives that would then act as selective acylating agents. The presence of the bulky and chiral α-methylbenzyl group could potentially influence the stereochemical outcome of such reactions, offering a pathway to enantioselective acylations. Further research would be needed to validate this potential application and to determine the scope and limitations of such a methodology.

Synthesis of Substituted Diarylmethylamines

Substituted diarylmethylamines are important structural motifs found in many biologically active compounds and pharmaceuticals. Consequently, the development of efficient methods for their synthesis is an active area of research.

Currently, there are no specific methods reported in the scientific literature that utilize N-(α-methylbenzyl)-1-aminobenzotriazole for the synthesis of substituted diarylmethylamines. The synthesis of such compounds typically involves the reductive amination of diaryl ketones or the reaction of Grignard reagents with imines.

However, the chemistry of benzotriazole provides potential, yet unexplored, routes. For instance, benzotriazole-stabilized carbanions are known to react with various electrophiles. It is conceivable that a synthetic strategy could be devised where the α-carbon of the methylbenzyl group in N-(α-methylbenzyl)-1-aminobenzotriazole is functionalized and subsequently elaborated to form a diarylmethylamine structure, though this remains a theoretical proposition without direct experimental support.

Contributions to Materials Science and Engineering

The unique chemical properties of benzotriazole derivatives also lend themselves to applications in materials science, particularly in the protection and enhancement of material properties.

Photostabilization Applications in Polymer and Coating Formulations

Polymers and coatings are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to discoloration, loss of mechanical properties, and reduced lifespan. UV stabilizers are additives that are incorporated into these materials to absorb or dissipate UV radiation, thereby protecting the material from photodegradation.

Benzotriazole derivatives are a well-established class of UV absorbers. gsconlinepress.com Their effectiveness stems from their ability to undergo a reversible intramolecular proton transfer in the excited state, which allows them to dissipate the energy from UV radiation as heat without undergoing permanent chemical change. This photophysical process makes them highly efficient at protecting host materials from the damaging effects of sunlight.

Enhancement of Material Durability and Stability against Environmental Factors

While direct research on N-(α-Methylbenzyl)-1-aminobenzotriazole for enhancing material durability is limited, the foundational compound, 1-aminobenzotriazole (ABT), and its derivatives are recognized for their protective properties, particularly against corrosion. nih.gov The mechanism of protection often involves the formation of a stable, adsorbed layer on the material's surface, which acts as a barrier against corrosive environmental factors. icrc.ac.irfrontiersin.org This protective film can be formed through physical or chemical adsorption, where the inhibitor molecule interacts with the metal surface. frontiersin.org The presence of heteroatoms like nitrogen in the benzotriazole ring structure is crucial for this interaction. icrc.ac.ir

Development as Biochemical Probes in Enzymology

N-(α-Methylbenzyl)-1-aminobenzotriazole has proven to be a valuable tool in the field of enzymology, particularly for studying cytochrome P450 (CYP) enzymes.

Investigations into Cytochrome P450 Biology and Functional Characterization

N-(α-Methylbenzyl)-1-aminobenzotriazole acts as a mechanism-based inactivator of cytochrome P450 enzymes. nih.govresearchgate.net This means it is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This property allows researchers to probe the function and biological roles of specific CYP isoforms. nih.govresearchgate.net

Studies have shown that both enantiomers of N-(α-Methylbenzyl)-1-aminobenzotriazole can inactivate hepatic CYP2B and CYP1A enzymes in guinea pigs, with slight differences in their enantiospecificity. nih.gov Its N-aralkylated structure contributes to its potency and selectivity as a suicide substrate for certain P450 isozymes, particularly in pulmonary tissues. nih.gov For instance, it has been observed to selectively inhibit dog CYP2B11 over CYP3A12. nih.gov The inactivation process involves the enzymatic oxidation of the 1-amino group, leading to the formation of a reactive species that modifies the enzyme. researchgate.net

Methodologies for Differentiating Enzymatic Pathways

The selective inactivation of specific CYP isoforms by N-(α-Methylbenzyl)-1-aminobenzotriazole provides a powerful method for differentiating between various enzymatic pathways. nih.gov By selectively inhibiting one or more P450 enzymes, researchers can determine their relative contributions to the metabolism of a particular substrate. nih.govresearchgate.net

For example, comparisons of the inhibitory effects of N-(α-Methylbenzyl)-1-aminobenzotriazole and its parent compound, 1-aminobenzotriazole, have highlighted differences in their tissue and isoform specificity. nih.gov While 1-aminobenzotriazole is a broad-spectrum P450 inhibitor, N-substituted derivatives like N-(α-Methylbenzyl)-1-aminobenzotriazole can exhibit greater selectivity. nih.gov This selectivity is crucial for dissecting the roles of different P450s in drug metabolism and toxicity. nih.govresearchgate.net

One notable study compared the inactivation of CYP1A1, CYP2B4, and CYP4B1 in guinea pig lung and liver by N-(α-methylbenzyl)-1-aminobenzotriazole. The results showed that in β-naphthoflavone induced animals, the compound inhibited lung CYP2B4, but not CYP4B1 and CYP1A1, even at much higher concentrations. nih.govresearchgate.net This demonstrates its utility in distinguishing the metabolic activities of closely related enzyme isoforms in different tissues. nih.govresearchgate.net

Emerging Applications and Research Directions

The unique chemical properties of N-(α-Methylbenzyl)-1-aminobenzotriazole and its parent compound are leading to explorations in new application areas.

Elucidation of Corrosion Inhibition Mechanisms on Metal Surfaces

Research into the corrosion inhibition properties of benzotriazole derivatives is an active area. While specific studies on N-(α-Methylbenzyl)-1-aminobenzotriazole are not yet prevalent, the foundational molecule, 1-aminobenzotriazole, has been shown to be an effective corrosion inhibitor for metals like mild steel in acidic environments. icrc.ac.iricrc.ac.ir

The mechanism of corrosion inhibition by these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer. icrc.ac.irfrontiersin.org This adsorption can occur through the interaction of the nitrogen atoms in the triazole ring with the vacant d-orbitals of the metal atoms. icrc.ac.ir The formation of this inhibitor film acts as a physical barrier, slowing down the rates of both anodic and cathodic corrosion reactions. nih.gov The effectiveness of the inhibition is often dependent on the concentration of the inhibitor. icrc.ac.iricrc.ac.ir For 1-aminobenzotriazole, inhibition efficiencies of up to 98% have been observed. icrc.ac.iricrc.ac.ir The adsorption process for these types of inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. nih.govicrc.ac.ir

Future research may focus on how the α-methylbenzyl group in N-(α-Methylbenzyl)-1-aminobenzotriazole influences its adsorption characteristics and, consequently, its effectiveness as a corrosion inhibitor on various metal surfaces.

Future Directions in N α Methylbenzyl 1 Aminobenzotriazole Research

Exploration of Novel and Sustainable Synthetic Pathways

Future synthetic research concerning N-(α-Methylbenzyl)-1-aminobenzotriazole will increasingly prioritize the principles of green chemistry to develop more efficient and environmentally benign production methods. Current syntheses often rely on conventional heating and organic solvents, but emerging strategies offer sustainable alternatives.

Key areas for future exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of other benzotriazole (B28993) derivatives. ijpsonline.com Future studies will likely focus on adapting microwave-assisted protocols for the N-alkylation of 1-aminobenzotriazole (B112013), aiming for a rapid and high-yield production of N-(α-Methylbenzyl)-1-aminobenzotriazole.

Solvent-Free and Catalyst-Free Conditions: Research into solvent-free N-alkylation of benzotriazole has demonstrated the potential for highly regioselective and efficient reactions. gsconlinepress.com Applying these principles, perhaps in combination with techniques like aminolysis of epoxides under aqueous, catalyst-free conditions, could lead to cleaner synthetic routes. nih.gov

Advanced Catalytic Systems: The use of novel catalysts, such as basic ionic liquids or reusable nanocrystals, presents a promising frontier. researchgate.netrsc.org These catalysts can offer high efficiency, selectivity, and the potential for recycling, thereby reducing waste and cost.

These sustainable approaches aim to not only make the synthesis of N-(α-Methylbenzyl)-1-aminobenzotriazole more economical but also to align its production with modern standards of environmental responsibility.

| Synthesis Approach | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Green Chemistry |

| Solvent-Free N-Alkylation | High regioselectivity, reduced waste | Sustainable Synthesis |

| Advanced Catalysis | High efficiency, catalyst recyclability | Catalysis, Nanotechnology |

Advanced Mechanistic Characterization of Transient Reactive Intermediates

The mechanism-based inactivation of cytochrome P450 enzymes by N-(α-Methylbenzyl)-1-aminobenzotriazole is understood to proceed through the formation of a highly reactive benzyne (B1209423) intermediate. nih.govcityu.edu.hk This intermediate is generated within the enzyme's active site and subsequently alkylates the heme prosthetic group, leading to irreversible inhibition. nih.govresearchgate.net While this general pathway is established, future research will seek a more detailed and dynamic understanding of the transient species involved.

Future investigations will likely employ a combination of advanced spectroscopic and computational techniques to:

Directly observe reactive intermediates: Time-resolved spectroscopic methods could be employed to detect and characterize the fleeting intermediates formed during the enzymatic oxidation of N-(α-Methylbenzyl)-1-aminobenzotriazole.

Elucidate the complete reaction pathway: While computational studies using Density Functional Theory (DFT) have provided insights into the formation of benzyne from related compounds, further calculations are needed to map the entire reaction coordinate for N-(α-Methylbenzyl)-1-aminobenzotriazole. cityu.edu.hkacs.org This will help in understanding the precise electronic and structural changes that occur during its transformation.

Investigate protein modifications: Beyond heme alkylation, it is known that metabolites of N-benzyl-1-aminobenzotriazole can covalently bind to the P450 apoprotein. nih.gov Future studies will aim to identify the specific amino acid residues that are modified and to understand the functional consequences of this protein adduction.

A more profound understanding of these mechanistic details will be crucial for designing more selective and potent enzyme inhibitors and for predicting potential toxicological outcomes.

Expansion of Computational Modeling for Predictive Structure-Function Relationships

Computational modeling has become an indispensable tool in chemical research, and its application to N-(α-Methylbenzyl)-1-aminobenzotriazole and its derivatives is set to expand significantly. Building on existing molecular docking and quantitative structure-activity relationship (QSAR) studies of benzotriazoles, future computational work will aim for greater predictive power. nih.govijpsjournal.comnih.gov

The next phase of computational research in this area will likely focus on:

Developing robust QSAR models: By correlating the structural features of a wider range of N-substituted aminobenzotriazoles with their biological activity, more accurate QSAR models can be developed. mdpi.comresearchgate.net These models will be invaluable for predicting the inhibitory potency and selectivity of novel, unsynthesized derivatives.

Employing molecular dynamics simulations: While static docking studies provide a snapshot of ligand-protein interactions, molecular dynamics simulations can offer a more realistic and dynamic picture of how N-(α-Methylbenzyl)-1-aminobenzotriazole binds to and interacts with the cytochrome P450 active site over time.

Predicting ADMET properties: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. nih.gov Future computational studies will aim to predict the pharmacokinetic and toxicological profiles of N-(α-Methylbenzyl)-1-aminobenzotriazole derivatives, guiding the design of compounds with more favorable in vivo characteristics.

The integration of these advanced computational approaches will accelerate the discovery and development of new benzotriazole-based compounds with tailored biological activities.

| Computational Method | Research Goal | Potential Impact |

| QSAR Modeling | Predict biological activity from chemical structure | Faster screening of potential new compounds |

| Molecular Dynamics | Simulate dynamic ligand-protein interactions | Deeper understanding of binding mechanisms |

| ADMET Prediction | Forecast pharmacokinetic and toxicological profiles | Design of safer and more effective compounds |

Innovative Applications in Contemporary Chemical Synthesis and Materials Science

While N-(α-Methylbenzyl)-1-aminobenzotriazole is primarily known for its role in biochemical research, its unique chemical properties suggest potential for broader applications in chemical synthesis and materials science. The benzotriazole moiety is a versatile scaffold, and its derivatives have found use in diverse areas. gsconlinepress.com

Future research could explore the following innovative applications:

As a synthetic auxiliary: The benzotriazole group can function as a good leaving group, and N-acylbenzotriazoles are effective acylating agents. nih.gov The chiral nature of the α-methylbenzyl group in N-(α-Methylbenzyl)-1-aminobenzotriazole could be exploited in asymmetric synthesis, potentially as a chiral auxiliary or in the development of new chiral reagents.

In materials science: Benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and components of conjugated polymers. gsconlinepress.comgrowingscience.comwikipedia.org The specific properties of N-(α-Methylbenzyl)-1-aminobenzotriazole could be investigated for creating new functional materials, such as chiral polymers or materials with unique photophysical properties.

Development of novel bioactive agents: The benzotriazole scaffold is present in compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. gsconlinepress.com Future research could involve synthesizing and screening derivatives of N-(α-Methylbenzyl)-1-aminobenzotriazole for new therapeutic applications, moving beyond its role as a P450 inhibitor.

Unlocking these potential applications will require a multidisciplinary approach, combining organic synthesis, materials science, and medicinal chemistry.

Development of Highly Selective Derivatives for Targeted Academic Investigations

A significant area of future research will be the rational design and synthesis of new derivatives of N-(α-Methylbenzyl)-1-aminobenzotriazole with enhanced selectivity for specific cytochrome P450 isozymes. It is well-established that N-aralkylated derivatives of 1-aminobenzotriazole, including the α-methylbenzyl analog, exhibit greater isozyme selectivity than the parent compound, 1-aminobenzotriazole. nih.govnih.govcdnsciencepub.com

Future efforts in this direction will focus on:

Systematic structural modification: By systematically altering the structure of the α-methylbenzyl group and the benzotriazole ring, researchers can fine-tune the steric and electronic properties of the molecule to achieve higher affinity and selectivity for a particular P450 isozyme. mdpi.com

Targeting specific P450 isozymes: The development of highly selective inhibitors for individual P450 isozymes is of great interest for both basic research and clinical applications. These selective probes can be used to elucidate the specific roles of different P450 enzymes in drug metabolism and disease pathophysiology.

Exploring enantiomeric differences: Both enantiomers of N-(α-Methylbenzyl)-1-aminobenzotriazole are known to inactivate P450 enzymes, with slight differences in enantiospecificity. nih.gov A more detailed investigation into how the stereochemistry of the α-methylbenzyl group influences isozyme selectivity could lead to the development of enantiomerically pure inhibitors with superior targeting capabilities.

The creation of a library of highly selective N-(α-Methylbenzyl)-1-aminobenzotriazole derivatives will provide the scientific community with powerful tools for dissecting the complexities of P450 biology.

Q & A

Q. What are the standard synthetic routes for N-(α-Methylbenzyl)-1-aminobenzotriazole, and how do reaction conditions influence yield?

The synthesis typically involves coupling benzotriazole derivatives with α-methylbenzylamine precursors. For example, analogous benzotriazole compounds are synthesized via nucleophilic substitution or condensation reactions using reagents like chloroacetyl chloride under reflux conditions in inert atmospheres (e.g., N,N-dimethylformamide with potassium hydride as a base) . Yield optimization (e.g., 85% in similar reactions) depends on stoichiometric ratios, solvent choice, and temperature control. Variations in substituent reactivity may necessitate adjustments to reaction time or catalyst use .

Q. What spectroscopic and analytical techniques are essential for confirming the structure of N-(α-Methylbenzyl)-1-aminobenzotriazole?

Key techniques include:

- 1H/13C NMR : To verify proton environments and carbon backbone integrity, particularly for distinguishing α-methylbenzyl substituents .

- IR Spectroscopy : To confirm amine (-NH) and triazole ring vibrations (e.g., ~1450 cm⁻¹ for C-N stretching) .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated in related benzotriazole derivatives .

- Elemental Analysis : To validate molecular composition (e.g., C₁₃H₁₂N₄) .

Advanced Research Questions

Q. How does the aminobenzotriazole moiety influence metal coordination in catalytic systems, and what methodological approaches validate its role?

The aminobenzotriazole group can act as an N,N-bidentate ligand, facilitating metal coordination in catalytic C–H functionalization reactions. Advanced studies employ:

- Density Functional Theory (DFT) : To model coordination geometries and electronic interactions .

- Cyclic Voltammetry : To assess redox activity in metal complexes .

- Catalytic Screening : Testing turnover frequencies in reactions like cross-coupling, with comparison to control ligands . Contradictions in catalytic efficiency may arise from steric effects of the α-methylbenzyl group, requiring systematic substituent variation .

Q. What strategies resolve conflicting data in thermal stability assessments of N-(α-Methylbenzyl)-1-aminobenzotriazole derivatives?

Discrepancies in decomposition temperatures (e.g., from DSC vs. TGA) often stem from experimental conditions. Mitigation strategies include:

- Controlled Atmosphere Analysis : Use of inert gas (N₂/Ar) to suppress oxidative degradation .

- Cross-Validation : Combining DSC with isothermal gravimetric analysis to differentiate melting points from decomposition .

- Computational Modeling : Predicting thermal stability via bond dissociation energy calculations .

Q. How does metabolic stability of N-(α-Methylbenzyl)-1-aminobenzotriazole impact its pharmacological applications, and what in vitro models are appropriate?

Metabolic stability is assessed using:

- Hepatocyte Assays : Primary human hepatocytes evaluate Phase I/II metabolism, with LC-MS/MS quantification of parent compound depletion .

- CYP450 Inhibition Studies : Screening against CYP isoforms (e.g., 3A4, 2D6) to predict drug-drug interactions .

Contradictory data between rodent and human models (e.g., in first-pass metabolism) highlight the need for species-specific validation .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference spectral data (e.g., NMR vs. X-ray) to confirm structural assignments .

- Experimental Design : For catalytic studies, include control reactions without the aminobenzotriazole ligand to isolate its contribution .

- Toxicity Profiling : Combine Ames tests and mitochondrial toxicity assays (e.g., MTT) to address discrepancies in cytotoxicity reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.